p-Toluenesulfonic acid, o-nitrophenyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6906. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBPIGIEYBYSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153659 | |
| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-48-8 | |
| Record name | 2-Nitrophenyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637951 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
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| Record name | TOLUENE-4-SULFONIC ACID 2-NITRO-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Sulfonate Ester Chemistry
Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR', where a sulfonyl group is bonded to both an organic radical (R) and an alkoxy or aryloxy group (OR'). They are formally esters of sulfonic acids (R-SO₃H). Among the most commonly utilized sulfonic acids for this purpose is p-Toluenesulfonic acid (TsOH), a strong organic acid that is conveniently solid and non-oxidizing, making it a staple in organic synthesis. researchgate.netlibretexts.org The esters derived from it are known as tosylates (TsO-R').
The significance of sulfonate esters in organic chemistry stems from several key properties:
Excellent Leaving Groups: The sulfonate anion (R-SO₃⁻) is highly stabilized by resonance, making it an excellent leaving group in nucleophilic substitution and elimination reactions. The tosylate group is considered a better leaving group than halides.
Activation of Alcohols: Alcohols, which possess a poor leaving group (hydroxide, OH⁻), can be readily converted into sulfonate esters. This transformation turns the inert hydroxyl group into a highly reactive tosylate group, facilitating subsequent chemical reactions. acs.org
Versatile Intermediates: Beyond simple substitution reactions, sulfonate esters participate in a wide array of chemical transformations, including reductions, eliminations, and transition-metal-catalyzed coupling reactions. libretexts.org
The general synthesis of sulfonate esters typically involves the reaction of an alcohol or a phenol (B47542) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Significance of Aryl Sulfonate Esters As Synthetic Intermediates and Reagents
Aryl sulfonate esters, which have the structure Ar-SO₂-OAr', are particularly noteworthy for their diverse reactivity and application as versatile synthetic intermediates. acs.org Their utility extends beyond simply being good leaving groups, and they have become crucial reagents in modern synthetic organic chemistry.
Key applications include:
Cross-Coupling Reactions: Aryl sulfonate esters serve as effective electrophiles in various transition-metal-catalyzed cross-coupling reactions. For example, they are used in iron-catalyzed C(sp²)–C(sp³) cross-coupling with Grignard reagents, providing a pathway to form new carbon-carbon bonds. acs.org
Sulfonylation Reagents: These esters can act as sulfonylation agents, transferring the sulfonyl group to other molecules. The regioselective cleavage of either the C-O or S-O bond in aryl sulfonate esters allows for the targeted synthesis of different products, such as sulfonamides or N-arylamines, through nucleophilic aromatic substitution (SNAr). libretexts.org
Precursors to Sulfonyl Radicals: Under specific conditions, such as visible-light photoredox catalysis, aryl sulfonate esters can generate sulfonyl radical intermediates. These radicals are valuable in reactions like the synthesis of vinyl sulfones from vinyl arenes. acs.org
The table below summarizes the primary roles of aryl sulfonate esters in synthesis.
| Role | Reaction Type | Example Application |
| Electrophile | Cross-Coupling | Iron-catalyzed alkylation of aryl chlorides |
| Leaving Group | Nucleophilic Substitution | Activation of phenolic hydroxyl groups |
| Radical Precursor | Radical Addition | Synthesis of vinyl sulfones |
| Sulfonylating Agent | Nucleophilic Substitution | Synthesis of sulfonamides |
Unique Aspects of the Ortho Nitrophenyl Moiety in Tosylate Esters
The specific compound, p-toluenesulfonic acid, o-nitrophenyl ester, possesses an ortho-nitrophenyl group that confers unique and powerful characteristics upon the molecule, distinguishing it from other aryl tosylates. These aspects are primarily electronic and steric in nature.
Electronic Effects: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. wikipedia.org Its presence on the phenyl ring of the ester has profound consequences:
Enhanced Electrophilicity: The strong inductive and resonance effects of the ortho-nitro group withdraw electron density from the phenoxy oxygen atom. This makes the resulting o-nitrophenoxide a highly stable and excellent leaving group.
Activation of the Sulfonyl Center: The stability of the leaving group makes the sulfur atom of the sulfonyl group exceptionally electrophilic and highly susceptible to attack by nucleophiles.
Chromophoric Leaving Group: Upon cleavage, the ester releases o-nitrophenol or its conjugate base, o-nitrophenoxide. This species is intensely yellow, allowing for the progress of a reaction to be monitored visually or quantified using UV-Vis spectrophotometry. wikipedia.org This property is invaluable for kinetic studies.
Steric and Conformational Effects: The placement of the nitro group at the ortho position, adjacent to the ester linkage, introduces steric hindrance. This can influence the molecule's conformation and its interaction with reagents. Research on related ortho-substituted nitrobenzenesulfonic acids has shown that steric crowding between the nitro and sulfonyl groups can restrict rotation, leading to distinct, stable conformers. researchgate.net This steric bulk can affect the rate and selectivity of reactions compared to its para-substituted isomer (p-nitrophenyl p-toluenesulfonate).
The table below highlights the key characteristics imparted by the ortho-nitro group.
| Feature | Consequence | Application |
| Strong Electron-Withdrawal | Stabilizes the leaving group, increases reactivity | Highly efficient sulfonating agent |
| Chromophoric Nature | Liberates a colored product (o-nitrophenol) | Real-time monitoring of reaction kinetics |
| Steric Hindrance | Influences molecular conformation and accessibility | Potential for stereoselective synthesis |
Overview of Research Trajectories for P Toluenesulfonic Acid, O Nitrophenyl Ester
Direct Esterification Approaches
Direct esterification remains the most common and straightforward strategy for the synthesis of aryl tosylates. This involves the reaction of a phenol (B47542) with p-toluenesulfonyl chloride.
The most conventional method for preparing this compound is the direct reaction of o-nitrophenol with p-toluenesulfonyl chloride (TsCl). oup.com This reaction is a type of nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (Et3N), which serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. oup.commasterorganicchemistry.com The presence of the base is crucial to drive the reaction to completion. masterorganicchemistry.com These reactions are generally performed in aprotic solvents. masterorganicchemistry.com
General Reaction Scheme: o-Nitrophenol + p-Toluenesulfonyl Chloride --(Base)--> this compound + HCl
This method is widely applicable for the synthesis of various sulfonate esters from alcohols and phenols. masterorganicchemistry.com
To enhance the efficiency of esterification, various catalytic systems can be employed. While strong acids are common catalysts for esterification, their use in tosylation with sulfonyl chlorides is less frequent than base-mediated methods. However, p-Toluenesulfonic acid (p-TsOH) itself is a well-established "organic-soluble" strong acid catalyst used in numerous organic syntheses, including Fischer-Speier esterification and transesterification reactions. wikipedia.orgucla.eduresearchgate.net Its catalytic activity stems from its ability to protonate the carbonyl group, making it more electrophilic.
In the context of phenol esterification, other types of catalysts have been explored. For instance, titanium oxide (TiO2) has been demonstrated as a simple and efficient reusable catalyst for the acylation of phenols by acid chlorides under solvent-free conditions, affording excellent yields. niscpr.res.in This highlights the potential for heterogeneous catalysts to facilitate the synthesis of phenolic esters, offering advantages in terms of catalyst recovery and reuse.
Alternative Synthetic Routes
Beyond direct esterification, alternative methods have been developed, particularly for substrates where the standard methods may not be optimal or for exploring novel reactivity.
A novel approach for the preparation of aryl tosylates involves the use of pentavalent organobismuth reagents. oup.comoup.com This method provides an alternative to the traditional route that requires phenols as starting materials. oup.com In this process, a 10-arylphenothiabismine 5,5-dioxide is treated with m-chloroperoxybenzoic acid (MCPBA) and p-toluenesulfonic acid monohydrate in a solvent like dichloromethane (B109758). oup.com This treatment generates a pentavalent bismuth ditosylate in situ, which then undergoes a ligand coupling reaction, leading to the formation of the aryl tosylate in good to high yields. oup.com
This reaction has been shown to be effective for a range of aryl groups, including those with electron-rich substituents. oup.com The table below, adapted from research findings, illustrates the yields obtained for various aryl tosylates using this methodology.
| Entry | Aryl Group (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-MeC6H4 | p-Tolyl p-toluenesulfonate | 94 |
| 2 | 4-MeOC6H4 | p-Methoxyphenyl p-toluenesulfonate | 92 |
| 3 | 3-MeC6H4 | m-Tolyl p-toluenesulfonate | 93 |
| 4 | 2-MeC6H4 | o-Tolyl p-toluenesulfonate | 85 |
| 5 | 2-Naphthyl | 2-Naphthyl p-toluenesulfonate | 86 |
Data adapted from research on aryl tosylate synthesis using organobismuth reagents. oup.com
This method represents a significant advancement as it does not require the prior preparation of phenols or sulfonyl chlorides. oup.com
Indirect synthetic pathways can be devised by modifying precursor molecules. For example, one could theoretically start with a different ortho-substituted phenol, perform the tosylation reaction, and then chemically convert the ortho-substituent into a nitro group. This approach is highly dependent on the compatibility of the substituent with the tosylation conditions and the feasibility of the subsequent conversion. Another hypothetical route could involve the nitration of a pre-formed aryl tosylate, such as phenyl p-toluenesulfonate. However, controlling the regioselectivity of the nitration to favor the ortho position over the para position would be a significant challenge. These multi-step sequences are generally less efficient than direct methods and are typically considered only when the direct route is problematic.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted to enhance the outcome of the synthesis, particularly for the direct esterification of o-nitrophenol with p-toluenesulfonyl chloride. Key factors include the choice of base and solvent, reaction temperature, and the molar ratio of reactants.
The following table summarizes the influence of various reaction parameters on the synthesis of aryl tosylates and provides general conditions for optimization.
| Parameter | Condition/Variable | Effect on Reaction and Rationale | Typical Optimized Condition |
|---|---|---|---|
| Base | Pyridine, Triethylamine (Et3N), K2CO3 | Neutralizes HCl byproduct, driving the reaction forward. Base strength and steric hindrance can affect reaction rate. | Pyridine is commonly used as it can also act as the solvent. masterorganicchemistry.com |
| Solvent | Pyridine, Dichloromethane (DCM), Acetone (B3395972), Chloroform | Solubilizes reactants. Aprotic solvents are preferred to avoid reaction with TsCl. | An aprotic solvent that effectively dissolves both reactants. masterorganicchemistry.com |
| Temperature | 0 °C to room temperature (20-25 °C) | Lower temperatures can help control the exothermic reaction and minimize side products. | Addition of TsCl at 10-20 °C, followed by stirring at a controlled temperature below 20 °C. orgsyn.org |
| Molar Ratio | TsCl : o-Nitrophenol | A slight excess of the sulfonylating agent (TsCl) is often used to ensure complete consumption of the phenol. | A molar ratio of 1.1:1 (TsCl:phenol) is common. orgsyn.org |
| Reaction Time | 1 to several hours | Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like TLC. | Typically 2-3 hours or until monitoring indicates completion. orgsyn.org |
| Work-up/Purification | Aqueous wash, Extraction, Recrystallization | Washing with dilute acid removes the basic catalyst (e.g., pyridine). Recrystallization from a suitable solvent (e.g., methanol, petroleum ether) removes impurities. | Washing with cold dilute HCl, followed by recrystallization of the crude product. orgsyn.org |
By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve high yields and purity.
Methodological Advancements in this compound Synthesis
The primary method for synthesizing this compound involves the reaction of o-nitrophenol with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Research into optimizing this process has explored various bases, catalysts, and reaction conditions to enhance yields and simplify procedures.
One established approach for the synthesis of related nitro-substituted tosylates involves the use of an amine base in an appropriate solvent. For instance, the preparation of nitrobenzyl tosylates has been successfully achieved with high yields by reacting the corresponding nitrobenzyl alcohol with p-toluenesulfonyl chloride in acetone, using dicyclohexylamine (B1670486) as the base. google.com This methodology suggests a viable pathway for the synthesis of o-nitrophenyl tosylate, where o-nitrophenol would be used as the starting material instead of a nitrobenzyl alcohol. The reaction proceeds by the nucleophilic attack of the phenoxide ion (formed by the deprotonation of the phenol by the amine base) on the sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired ester.
Recent research has also investigated solvent-free conditions and the use of solid acid catalysts to promote the tosylation of alcohols and phenols. For example, heteropolyacids such as AlPW12O40 and AlPMo12O40 have been shown to be effective catalysts for the tosylation of various alcohols, including 2-nitrobenzyl alcohol, under solvent-free conditions, affording good yields. researchgate.net This suggests a potential for more environmentally friendly and efficient synthetic routes for o-nitrophenyl tosylate.
The selection of the base is a critical parameter in the synthesis. While traditional methods often employ pyridine or triethylamine, other bases can influence the reaction outcome. svkm-iop.ac.in The choice of solvent also plays a significant role, with solvents like acetone and dichloromethane being commonly used. google.com
Below are interactive data tables summarizing various synthetic approaches for tosylates, which can be adapted for the synthesis of this compound.
Table 1: Synthesis of Nitro-substituted Tosylates using an Amine Base
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 20-25 | 84 | google.com |
| m-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | Not specified | 84 | google.com |
| p-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 30-35 | Not specified | google.com |
Table 2: Solvent-Free Tosylation of Alcohols using Heteropolyacid Catalysts
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzyl alcohol | AlPW12O40 | 80 | 0.5 | 90 | researchgate.net |
| Benzyl alcohol | AlPW12O40 | 80 | 0.3 | 95 | researchgate.net |
| 4-Nitrobenzyl alcohol | AlPW12O40 | 80 | 0.5 | 92 | researchgate.net |
These tables highlight the key parameters influencing the synthesis of tosylates. Further research specifically detailing the synthesis of this compound using these advanced methodologies would be beneficial for optimizing its production. The exploration of catalytic, solvent-free, and base-promoted methods continues to be a key area of focus in developing more efficient and sustainable synthetic protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, allows for a detailed mapping of the molecular framework of this compound.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the toluenesulfonate (B8598656) and the o-nitrophenyl groups.
The toluenesulfonate moiety would exhibit a characteristic singlet for the methyl (CH₃) protons, typically appearing in the upfield region of the aromatic section of the spectrum. The four aromatic protons of the p-substituted benzene (B151609) ring would present as a pair of doublets, a typical AA'BB' system, due to the symmetry of the ring.
The o-nitrophenyl group, being unsymmetrically substituted, would display a more complex set of signals for its four aromatic protons. These protons would be expected to resonate at distinct chemical shifts, likely appearing as a series of multiplets due to complex spin-spin coupling. The electron-withdrawing nature of the nitro group would generally shift these protons to a lower field (higher ppm) compared to the toluenesulfonate protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.4 | Singlet |
| Toluenesulfonate Aromatic | ~7.3-7.8 | Doublet |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The toluenesulfonate portion would show a signal for the methyl carbon and four signals for the aromatic carbons, with the carbon attached to the sulfur atom and the carbon para to it having distinct chemical shifts from the other two equivalent carbons.
The o-nitrophenyl group would exhibit six unique signals for its aromatic carbons, as the ortho-substitution removes the plane of symmetry. The carbon atoms directly bonded to the nitro group and the ester oxygen would be significantly deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~21 |
| Toluenesulfonate Aromatic | ~125-145 |
Note: These are approximate ranges and the precise chemical shifts require experimental determination.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the o-nitrophenyl ring system and confirm the assignments of the toluenesulfonate protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbon atoms over two or three bonds. This would be crucial for establishing the connectivity between the toluenesulfonate and o-nitrophenyl moieties through the ester linkage, by observing a correlation from the protons on one ring to the quaternary carbons on the other.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would be due to the sulfonate and nitro groups. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group typically appear as strong bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The nitro group (NO₂) would also exhibit strong characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Other significant absorptions would include C-H stretching vibrations for the aromatic rings and the methyl group, C=C stretching vibrations within the aromatic rings, and the C-O stretching of the ester linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| S=O (asymmetric stretch) | 1350-1400 | Strong |
| S=O (symmetric stretch) | 1150-1200 | Strong |
| NO₂ (asymmetric stretch) | 1500-1560 | Strong |
| NO₂ (symmetric stretch) | 1300-1370 | Strong |
| Aromatic C=C | 1450-1600 | Medium-Weak |
| Aromatic C-H | 3000-3100 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of this compound, the molecular weight is approximately 293.30 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₁NO₅S), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula. nih.gov
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the cleavage of the ester bond, leading to the formation of ions corresponding to the p-toluenesulfonyl cation and the o-nitrophenoxide radical, or vice versa. The observation of a peak at m/z 91, corresponding to the tropylium (B1234903) ion, is a common feature for compounds containing a toluene (B28343) moiety.
Predicted Collision Cross Section Studies
The collision cross section (CCS) is a critical physicochemical property that describes the effective area of an ion in the gas phase as it interacts with a neutral buffer gas. unizar.es This parameter is intrinsically linked to the ion's size, shape, and three-dimensional conformation. nih.gov While experimental determination of CCS values is typically performed using ion mobility spectrometry-mass spectrometry (IM-MS), computational methods provide a powerful means to predict these values, which is especially valuable when experimental standards are unavailable. nih.gov
Predictive models for CCS often employ machine learning algorithms, such as support vector machines or extreme gradient boosting (XGBoost), trained on large datasets of experimentally measured CCS values and a variety of molecular descriptors. unizar.esmdpi.com These descriptors can be derived from the 2D structure of a molecule and are used to build regression models that correlate molecular features with CCS values. mdpi.com The accuracy of these predictions is often high, with reported relative errors typically falling below 5%. unizar.es For this compound, computational tools can estimate properties that are related to its gas-phase behavior. For instance, the polarizability, which influences ion-neutral interactions, has been calculated.
Table 1: Predicted Molecular Properties of this compound
| Property | Value | Source |
|---|
Note: This table presents a computationally derived property. Predicted CCS values can be generated using specialized software and databases like AllCCS. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and potential for crystal engineering.
The crystal structure of this compound (also known as 2-Nitrophenyl 4-methylbenzenesulfonate) has been experimentally determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov The analysis reveals the specific conformation adopted by the molecule in the crystalline lattice and the packing arrangement governed by non-covalent interactions. This information is invaluable for studies in polymorphism, materials science, and understanding structure-property relationships.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| CCDC Number | 262466 | nih.gov |
| Associated Article DOI | 10.1107/S1600536804032477 | nih.gov |
Note: Detailed parameters such as space group, unit cell dimensions, and atomic coordinates are available through the referenced CCDC deposition number.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with its two main chromophoric units: the p-toluenesulfonyl group and the o-nitrophenyl group. The o-nitrophenyl moiety, in particular, is a strong chromophore due to the presence of the nitro group (-NO₂) on the benzene ring. The spectrum would likely feature intense absorption bands corresponding to π → π* transitions within the aromatic rings and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro and sulfonate groups. mdpi.com The electronic structure is a result of the charge-transfer character between the phenolic oxygen and the nitro group. mdpi.com The position and intensity of these absorption bands are influenced by the solvent environment.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | o-Nitrophenyl Ring | Shorter UV region (< 300 nm) |
| π → π* | Tolyl Ring | Shorter UV region (< 280 nm) |
| n → π* | Nitro Group (-NO₂) | Longer UV/Visible region (> 300 nm) |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a principal reaction pathway for this compound. The ester serves as a substrate for a variety of nucleophiles, with the reaction kinetics and mechanism being heavily influenced by the nature of the leaving group and the electronic effects of the aromatic ring.
The p-toluenesulfonate (tosylate) portion of the molecule is an exceptionally effective leaving group. libretexts.orgpearson.com This efficacy stems from the fact that the tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. wikipedia.org The stability of the departing tosylate anion is a primary driver for its excellent leaving group ability. libretexts.org
The stability of the tosylate anion is attributed to extensive charge delocalization through resonance. The negative charge on the oxygen atom is distributed across the other two oxygen atoms and the sulfur atom of the sulfonate group. libretexts.orgpearson.com This delocalization reduces the charge density on any single atom, resulting in a stable, weakly basic anion. Consequently, the C-O bond of the ester is readily cleaved in the presence of a nucleophile, as the departing group can stably accommodate the electron pair from the broken bond. libretexts.org
Kinetic investigations into the reaction of nitrophenyl esters of p-toluenesulfonic acid with nucleophiles such as piperidine (B6355638) provide quantitative insight into their reactivity. A study by Kice and Kasperek explored the rates of reaction of piperidine with this compound in 50% dioxane-water at 25.0°C. acs.org The reaction proceeds via a nucleophilic attack of piperidine on the sulfur atom of the sulfonate ester.
The rate constants for this reaction highlight the electrophilicity of the substrate. The presence of the nitro group on the phenyl ring significantly impacts the reaction rate compared to unsubstituted phenyl esters.
Interactive Table: Second-Order Rate Constants for the Reaction of Piperidine with Substituted Phenyl p-Toluenesulfonates acs.org
| Phenyl Ester Substituent | k (M⁻¹ sec⁻¹) |
| o-Nitro | 1.10 |
| p-Nitro | 5.17 |
| Unsubstituted | 0.00345 |
Data from reactions conducted in 50% dioxane-water at 25.0°C.
These data demonstrate that the o-nitrophenyl ester is significantly more reactive towards piperidine than the unsubstituted phenyl ester.
The ortho-nitro group plays a crucial role in enhancing the electrophilicity of the ester, thereby accelerating the rate of nucleophilic attack. The nitro group is a potent electron-withdrawing group, operating through both the inductive (-I) and resonance (-M) effects. quora.comquora.comtestbook.com This electronic influence has several consequences for the reactivity of this compound.
The electron-withdrawing nature of the nitro group decreases the electron density on the ester's oxygen atom and, by extension, the sulfur atom of the sulfonate group. This polarization increases the partial positive charge on the sulfur atom, rendering it more susceptible to attack by nucleophiles. researchgate.net
In some systems, an ortho-nitro group can participate in intramolecular nucleophilic assistance, where it acts as an internal nucleophile. nih.gov However, in the context of nucleophilic attack at the sulfur center of the tosylate, its primary role is the powerful activation of the substrate through electron withdrawal. While both ortho- and para-nitro substitution lead to a significant rate enhancement compared to the unsubstituted analog, the para-isomer is generally more reactive than the ortho-isomer in reactions with piperidine. acs.org This difference is often attributed to steric hindrance posed by the ortho-substituent, which can impede the approach of the nucleophile to the reaction center. acs.org
Hydrolytic Stability and Pathways
The hydrolysis of this compound can proceed under both acidic and basic conditions, leading to the cleavage of the ester bond. The mechanisms of these hydrolytic pathways are distinct.
In the presence of a strong acid, the hydrolysis of sulfonate esters is facilitated. p-Toluenesulfonic acid itself is a strong acid catalyst often used to promote hydrolysis and other reactions. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.comrsc.org The mechanism of acid-catalyzed hydrolysis typically involves the protonation of one of the sulfonyl oxygen atoms. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
The general steps for acid-catalyzed hydrolysis are:
Protonation of a sulfonyl oxygen atom.
Nucleophilic attack by a water molecule on the activated sulfur center.
Formation of a tetrahedral intermediate.
Departure of the o-nitrophenol leaving group, which may be protonated.
Deprotonation of the resulting p-toluenesulfonic acid to regenerate the acid catalyst.
Under basic conditions, hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonate ester. The presence of the electron-withdrawing o-nitro group makes the ester particularly susceptible to this type of cleavage. nih.govsemanticscholar.org
The reaction mechanism involves:
Attack of the hydroxide ion (OH⁻) on the sulfur atom.
Formation of a trigonal bipyramidal transition state.
Cleavage of the sulfur-oxygen bond and departure of the o-nitrophenoxide anion.
The release of the o-nitrophenoxide ion, which is stabilized by resonance and the electron-withdrawing nitro group, is a favorable process. The resulting phenoxide is often colored, a property that is utilized in kinetic studies to monitor the progress of the reaction spectrophotometrically. semanticscholar.org
Photoreactivity and Photocleavage Studies of this compound
The photoreactivity of this compound, also known as o-nitrophenyl tosylate, is a subject of scientific interest due to the presence of the photolabile o-nitrobenzyl moiety. This structural feature allows for the cleavage of the molecule upon exposure to light, a property that has been explored in various applications, such as in the development of photoremovable protecting groups. The photochemical behavior is largely dictated by the interplay between the o-nitro group and the tosylate ester linkage.
Homolytic Cleavage of ArO–S Bond
While direct studies on the homolytic cleavage of the ArO–S bond in this compound are not extensively detailed in the available literature, the photochemistry of analogous aryl tosylates suggests this is a plausible pathway. Upon irradiation, aryl tosylates can undergo homolysis of the ArO–SO2 bond. unimelb.edu.au This cleavage would generate an o-nitrophenoxy radical and a p-toluenesulfonyl radical. The subsequent reactions of these radical species would then determine the final photoproducts. This type of cleavage is a common photochemical reaction for sulfonic acid esters.
Influence of the ortho-Nitro Group on Photochemical Pathways
The ortho-nitro group plays a crucial role in the photochemical pathways of this compound. The photochemistry of o-nitrobenzyl compounds is well-documented and proceeds through a mechanism involving an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. wikipedia.orgacs.org In the case of o-nitrophenyl tosylate, while there is no benzylic hydrogen, the excited nitro group can still significantly influence the molecule's electronic state and reactivity.
Studies on similar compounds, such as 1-o-nitrophenylethyl tosylate, have shown that the o-nitrobenzyl group is essential for photolability. upenn.edu The photolytic mechanism is believed to involve the reduction of the nitro group to a nitroso group, which is a key step in the cleavage process. upenn.eduacs.org The initial step is the photoexcitation of the o-nitrophenyl moiety, which leads to the formation of an aci-nitro intermediate through tautomerization. acs.org This intermediate is unstable and undergoes further reactions that ultimately lead to the cleavage of the ester bond and the release of the protected group. The presence of the ortho-nitro group facilitates this process, making the molecule susceptible to photocleavage under UV irradiation, typically around 365 nm. upenn.edu
Laser Flash Photolysis Investigations
Laser flash photolysis is a powerful technique used to study the kinetics and mechanisms of photochemical reactions by generating and monitoring transient species with very short lifetimes. unimelb.edu.auwikipedia.orgedinst.com In this technique, a sample is excited with a short, high-intensity laser pulse (the "pump"), and the resulting changes in the sample's absorption are monitored over time using a second, weaker light source (the "probe"). wikipedia.orgedinst.com This allows for the direct observation of short-lived intermediates such as excited states, radicals, and ions. edinst.comru.ac.za
Transition Metal-Catalyzed Reactions of this compound
Aryl tosylates, including this compound, have emerged as valuable substrates in transition metal-catalyzed cross-coupling reactions. Their utility stems from their stability and the fact that they can be readily prepared from phenols. Although they are generally less reactive than the corresponding aryl halides or triflates, recent advances in catalyst design have enabled their efficient use in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov
Cross-Coupling Reactions (e.g., Kumada Coupling, Amination Reactions)
Aryl tosylates are effective electrophiles in several types of cross-coupling reactions, including the Kumada coupling and amination reactions.
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org While initially developed for organic halides, the scope of the Kumada coupling has been extended to include aryl tosylates. sigmaaldrich.comberkeley.edu Palladium-catalyzed Kumada couplings of unactivated aryl tosylates can be achieved at room temperature, demonstrating the viability of these compounds as coupling partners. nih.gov The use of specific, sterically hindered phosphine (B1218219) ligands is often crucial for achieving high catalytic activity with the less reactive aryl tosylates. nih.govorganic-chemistry.org
Amination Reactions: Palladium-catalyzed amination reactions, also known as Buchwald-Hartwig aminations, are a powerful method for the synthesis of arylamines. Aryl tosylates can serve as the electrophilic partner in these reactions. Mild, palladium-catalyzed aminations of aryl tosylates with a variety of primary alkylamines and arylamines have been reported to proceed at room temperature, affording the corresponding secondary arylamines in high yields. nih.gov As with Kumada couplings, the choice of ligand is critical for the success of these transformations. nih.gov
Below is a table summarizing the types of cross-coupling reactions involving aryl tosylates:
| Reaction Type | Catalyst | Nucleophile | Product |
| Kumada Coupling | Palladium or Nickel | Grignard Reagent (R-MgX) | Biaryls, Alkylarenes |
| Amination | Palladium | Amine (R-NH2) | Arylamines |
Oxidative Addition to Metal Catalysts
The key initial step in the catalytic cycle of most cross-coupling reactions involving aryl tosylates is the oxidative addition of the aryl tosylate to a low-valent transition metal center, typically palladium(0) or nickel(0). researchgate.netnih.gov In this step, the metal inserts into the carbon-oxygen bond of the tosylate, leading to the formation of a higher-valent organometallic complex (e.g., a palladium(II) species).
The oxidative addition of aryl tosylates is generally more challenging than that of aryl halides due to the stronger C-O bond. researchgate.net However, the use of electron-rich and sterically demanding phosphine ligands on the metal center can facilitate this process. researchgate.netnih.gov Studies have shown that the oxidative addition of aryl tosylates to palladium(0) complexes can occur at room temperature in the presence of appropriate ligands. researchgate.netnih.govberkeley.edu The rate of this oxidative addition can be influenced by factors such as the polarity of the solvent and the presence of additives. researchgate.netnih.gov For nickel catalysts, oxidative addition can also be a key step, enabling the coupling of aryl tosylates with various nucleophiles. ucla.edursc.org
Reductive Deoxygenation Pathways
The reductive deoxygenation of this compound is a process that can theoretically proceed through multiple pathways, primarily targeting the nitro group substituent on the phenyl ring. While specific studies on the comprehensive reductive deoxygenation of this particular molecule are not extensively documented, the reactivity of the o-nitrophenyl moiety allows for the postulation of several plausible mechanistic routes based on well-established transformations in organic chemistry.
The primary target for reduction is the nitro group, which is a strong electron-withdrawing group. Its reduction can significantly alter the electronic properties of the aromatic ring and the reactivity of the entire molecule. Common reducing agents can be employed to achieve the reduction of the nitro group, which can then be followed by removal of the resulting amino group and the ester functionality to achieve complete deoxygenation.
Pathway 1: Reduction of the Nitro Group followed by Diazotization and Reduction
A common pathway for the deamination of aromatic compounds involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction of the diazonium salt.
Reduction of the Nitro Group: The initial step involves the reduction of the ortho-nitro group to an ortho-amino group. This transformation can be achieved using a variety of reducing agents. A standard method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is also a highly effective method.
Reaction: this compound + Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) → p-Toluenesulfonic acid, o-aminophenyl ester
Diazotization: The resulting o-aminophenyl ester is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form a diazonium salt.
Reaction: p-Toluenesulfonic acid, o-aminophenyl ester + NaNO₂/HCl (0-5 °C) → o-(p-Toluenesulfonyloxy)phenyldiazonium chloride
Reductive Deamination: The diazonium group is an excellent leaving group and can be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂) or by treatment with ethanol. This step effectively removes the nitrogen functionality from the aromatic ring.
Reaction: o-(p-Toluenesulfonyloxy)phenyldiazonium chloride + H₃PO₂ → Phenyl p-toluenesulfonate
Pathway 2: Direct Deoxygenation of the Nitro Group
Certain reagents are capable of directly deoxygenating a nitro group, although this is a less common transformation compared to reduction to an amine. Reagents such as trivalent phosphorus compounds have been shown to deoxygenate nitro groups.
The following table summarizes the key steps and reagents for the postulated reductive deoxygenation pathways:
| Pathway | Step | Description | Typical Reagents | Intermediate/Product |
| 1 | 1 | Reduction of Nitro Group | Fe/HCl, Sn/HCl, H₂/Pd-C | p-Toluenesulfonic acid, o-aminophenyl ester |
| 2 | Diazotization | NaNO₂, HCl (aq) | o-(p-Toluenesulfonyloxy)phenyldiazonium chloride | |
| 3 | Reductive Deamination | H₃PO₂, Ethanol | Phenyl p-toluenesulfonate | |
| 2 | 1 | Direct Deoxygenation | Trivalent Phosphorus Compounds | Phenyl p-toluenesulfonate |
Other Key Transformations
Beyond reductive deoxygenation, this compound can undergo several other important chemical transformations, primarily centered around nucleophilic substitution and hydrolysis reactions. The presence of the electron-withdrawing nitro group in the ortho position significantly activates the aromatic ring towards nucleophilic attack, while the tosylate is a well-known good leaving group in nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The o-nitrophenyl group is highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group stabilizes the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. libretexts.orgyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the tosylate ester, leading to the displacement of the p-toluenesulfonate group.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex). youtube.com In the second step, the leaving group (p-toluenesulfonate) is eliminated, restoring the aromaticity of the ring.
Examples of Nucleophiles: A wide range of nucleophiles can participate in this reaction, including alkoxides, phenoxides, amines, and thiols.
The general scheme for the SNAr reaction is as follows:
This compound + Nu⁻ → o-Nitrophenyl-Nu + p-Toluenesulfonate⁻
Hydrolysis of the Ester Linkage
The ester linkage in this compound can be cleaved under both acidic and basic conditions.
Alkaline Hydrolysis: In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonate group. This results in the formation of o-nitrophenoxide and p-toluenesulfonate salts. The rate of hydrolysis can be influenced by factors such as pH and the presence of micelles. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed, although this typically requires harsher conditions than alkaline hydrolysis. The mechanism involves protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Reactions Involving the Tosylate as a Leaving Group
The p-toluenesulfonate (tosylate) group is an excellent leaving group, a property that is frequently exploited in organic synthesis. libretexts.org While in the context of this specific molecule, nucleophilic attack is more likely on the aromatic ring due to the activation by the nitro group, reactions where the o-nitrophenoxy group acts as the leaving group are also conceivable, particularly with strong nucleophiles targeting the sulfur atom.
The following table provides a summary of these key transformations:
| Transformation | Description | Key Reagents/Conditions | Products |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the tosylate group by a nucleophile, facilitated by the ortho-nitro group. | Nucleophiles (e.g., RO⁻, RNH₂, RS⁻) | o-Substituted nitrobenzene, p-Toluenesulfonate |
| Alkaline Hydrolysis | Cleavage of the ester linkage under basic conditions. | NaOH (aq) | o-Nitrophenol, Sodium p-toluenesulfonate |
| Acid-Catalyzed Hydrolysis | Cleavage of the ester linkage under acidic conditions. | H₃O⁺, heat | o-Nitrophenol, p-Toluenesulfonic acid |
Applications in Organic Synthesis and Chemical Biology
Activation Reagent in Esterification and Amidation
Nitrophenyl esters, in general, are recognized as "active esters" capable of facilitating the formation of amide and ester bonds. The electron-withdrawing nature of the nitro group makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by amines or alcohols.
Research into amide bond formation has highlighted the importance of the ortho-nitro functionality. In certain reactions, such as the rearrangement of N-2-nitrophenyl hydrazonyl bromides, the presence of the ortho-nitro group is a requirement for the formation of an activated ester intermediate, which then readily reacts to form amides. nih.govacs.org This specific participation of the ortho-nitro group underscores its utility in activating molecules for amidation reactions. nih.govacs.orgacs.orgresearchgate.net While p-nitrophenyl (para-nitro) esters are more commonly cited, the principle of activation applies to the ortho isomer as well, making it a useful synthon for acylation. researchgate.netnih.govrsc.org
Utility in Peptide Bond Formation
The formation of the peptide bond is a cornerstone of chemical biology and pharmaceutical synthesis. The use of active esters to facilitate this process is a well-established strategy. Specifically, o-nitrophenyl esters have been successfully employed in solid-phase peptide synthesis. nih.gov Their reactivity is sufficient to promote the efficient coupling of amino acids, forming the dipeptide backbone. researchgate.net
The conformation of the o-nitrophenyl group can have significant implications for its reactivity in peptide synthesis. Studies on related molecules, such as ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate, reveal that the specific spatial arrangement of the ortho-nitro group relative to the ester can influence the course and efficiency of the peptide coupling reaction. This makes o-nitrophenyl esters valuable reagents for the controlled construction of peptide chains.
Protecting Group Chemistry
In multistep organic synthesis, the temporary masking of a reactive functional group is often necessary to prevent unwanted side reactions. The tosyl group is a robust and widely used protecting group, particularly for alcohols and amines, due to its stability across a range of reaction conditions. wikipedia.org
The primary application of p-Toluenesulfonic acid, o-nitrophenyl ester in this context would be as a tosylating agent. In this role, the compound would react with an alcohol or phenol (B47542), transferring the tosyl group to form a stable tosyl ether. The o-nitrophenoxide portion of the molecule would serve as the leaving group. This provides a method for introducing the tosyl protecting group onto a target molecule.
Selective Protection and Deprotection Strategies for Alcohols and Phenols
Achieving selectivity in protection reactions is a common challenge in the synthesis of complex molecules containing multiple similar functional groups, such as primary and secondary alcohols or various phenolic hydroxyls. The selective tosylation of one hydroxyl group in the presence of others often depends on factors like steric hindrance and acidity.
For instance, methods have been developed for the selective protection of alcohols in the presence of phenols. reddit.com In molecules containing both aliphatic and phenolic hydroxyl groups, such as tyrosol, selective reaction at one site is possible. Interestingly, under certain conditions, tosylation has been observed to occur preferentially at the aliphatic -OH group over the more acidic phenolic -OH group. researchgate.net This highlights the nuanced reactivity that can be exploited for selective protection strategies. The choice of reagents and reaction conditions is critical for directing the tosylation to the desired position, enabling complex synthetic routes.
Intermediate in Complex Molecule Synthesis
An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The o-nitrophenyl group is often incorporated into molecules to serve as a useful intermediate for building more complex structures. For example, o-nitrophenyl-β-galactoside is widely used as a chromogenic substrate for the detection of β-galactosidase enzyme activity, acting as a key intermediate in biochemical assays. glycosynth.co.uknih.gov
Natural Products and Pharmaceuticals
The synthesis of natural products and active pharmaceutical ingredients (APIs) often involves intricate, multi-step pathways where activating groups and intermediates are crucial. The activating properties of the nitrophenyl group have been harnessed in the synthesis of pharmaceuticals. A notable example involves a rearrangement reaction utilizing an N-2-nitrophenyl group to generate an in-situ activated ester, which serves as a key step in the synthesis of the lipid-lowering drug bezafibrate. nih.govacs.org
Furthermore, the use of p-nitrophenyl esters as substrates for the thiolase enzyme OleA opens a pathway for the biotechnological production of unnatural hydrocarbons and β-lactone natural products. researchgate.netnih.gov While these examples use the para-isomer, they demonstrate the value of nitrophenyl esters as intermediates in creating complex and biologically active molecules. The synthesis of complex oligosaccharides has also been achieved using p-nitrophenyl glycosides in reactions catalyzed by p-toluenesulfonic acid, showcasing how the constituent parts of the title compound are employed in pharmaceutical-related synthesis. nih.gov
Fine Chemicals
Fine chemicals are pure, single chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. The reactivity of nitrophenyl esters makes them valuable for generating libraries of chemical compounds. researchgate.netnih.gov By reacting them with various nucleophiles, a diverse range of fine chemicals can be produced efficiently. The o-nitrophenol component itself is a valuable fine chemical, and patents describe methods for its synthesis. google.com The use of this compound as a tosylating or activating agent can be a key step in the production of specialized, high-value fine chemicals.
Role as a Sulfonating Agent
This compound, also known as o-nitrophenyl tosylate, serves as a potent sulfonating agent in organic synthesis. This reactivity stems from the intrinsic electrophilicity of the sulfur atom in the tosyl (p-toluenesulfonyl) group and the excellent leaving group ability of the o-nitrophenoxide anion. The tosyl group renders the sulfur atom susceptible to nucleophilic attack, while the presence of the electron-withdrawing nitro group in the ortho position of the phenyl ring significantly stabilizes the departing phenoxide ion through resonance and inductive effects.
This molecular architecture facilitates the transfer of the tosyl group to a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction, a nucleophilic acyl substitution at the sulfur center, results in the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The stability of the o-nitrophenoxide leaving group makes the sulfonylation reaction thermodynamically favorable and often proceeds under mild conditions with high efficiency.
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom of the tosylate, proceeding through a trigonal bipyramidal transition state. The subsequent departure of the o-nitrophenoxide anion yields the corresponding tosylated product. This process is fundamental in synthetic chemistry for the introduction of the tosyl group, which is often used as a protective group for amines and alcohols or to activate hydroxyl groups for subsequent substitution or elimination reactions. ucalgary.ca
Table 1: Comparison of Leaving Group Ability in Aryl Sulfonate Esters
| Leaving Group | Substituent on Phenyl Ring | Relative Reactivity toward Nucleophiles | Rationale |
|---|---|---|---|
| Phenoxide | None | Base | Less stable anion, weaker leaving group. |
| p-Nitrophenoxide | p-NO₂ | Good | Electron-withdrawing group stabilizes the negative charge on the phenoxide through resonance. |
| o-Nitrophenoxide | o-NO₂ | Good | Electron-withdrawing group stabilizes the negative charge through resonance and inductive effects. |
| 2,4-Dinitrophenoxide | o-NO₂, p-NO₂ | Excellent | Two electron-withdrawing groups provide superior stabilization of the resulting anion. |
Precursor to Other Sulfonate Esters
Leveraging the same chemical principles that make it an effective sulfonating agent, this compound is a valuable precursor for the synthesis of other sulfonate esters. This transformation is achieved through a transesterification reaction, where the o-nitrophenoxy group is displaced by a different alcohol or phenol. organic-chemistry.org
The process involves the reaction of the o-nitrophenyl tosylate with an alcohol (R'-OH) or a phenol (Ar'-OH), typically in the presence of a base. The base deprotonates the incoming alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the sulfur center of the tosylate, leading to the formation of a new sulfonate ester (R'-OTs or Ar'-OTs) and the release of the o-nitrophenoxide anion. researchgate.net
This method is particularly useful for synthesizing sulfonate esters from precious or complex alcohols where the direct tosylation using tosyl chloride might be problematic due to harsh conditions or side reactions. The reaction with o-nitrophenyl tosylate can often be performed under milder, more controlled conditions. Research on analogous compounds, such as 4-nitrophenyl phenylmethanesulfonate, has demonstrated that the nitrophenolate group can be readily exchanged with a wide array of substituted phenols and alkyl alcohols, often achieving quantitative yields rapidly at ambient temperatures. organic-chemistry.org This high reactivity underscores the utility of nitrophenyl tosylates as versatile precursors in sulfonate ester synthesis.
Development as a Photoacid Generator (PAG)
This compound belongs to the class of non-ionic sulfonate esters that have been investigated for their potential as photoacid generators (PAGs). nih.gov PAGs are compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. nih.gov This photochemically generated acid can then catalyze subsequent chemical reactions, a process that is the cornerstone of chemically amplified photoresists used in microfabrication and 3D printing. researchgate.net
The general mechanism for aryl tosylates involves the homolytic cleavage of the aryl-oxygen to sulfur (ArO–S) bond upon irradiation. acs.org This photocleavage generates a radical pair: an aryloxy radical and a p-toluenesulfonyl radical. In the presence of oxygen and hydrogen donors from the surrounding medium, the p-toluenesulfonyl radical is converted into the highly acidic p-toluenesulfonic acid. acs.org
The photochemical behavior of o-nitrophenyl tosylate is specifically influenced by the o-nitrophenyl chromophore. Compounds containing the 1-(2-nitrophenyl)ethyl moiety are well-known photolabile protecting groups that release substrates with measured quantum yields. nih.govrsc.orgresearchgate.net However, the presence of a nitro group on the aromatic ring of an aryl tosylate can also introduce competing photochemical pathways. For instance, studies on the isomeric p-nitrophenyl tosylate have shown that competitive intersystem crossing can render the molecule unreactive and inefficient as a PAG. acs.org The specific photochemistry and quantum yield of acid generation for the o-nitrophenyl ester would require detailed investigation, but its structure places it firmly within a class of compounds with recognized potential for photoacid generation applications.
Table 2: Photochemical Properties of Related Photoacid Generators
| Compound | PAG Type | Photochemical Event | Acid Generated | Typical Quantum Yield (Φ) |
|---|---|---|---|---|
| Triphenylsulfonium triflate | Ionic (Sulfonium Salt) | C-S bond cleavage | Triflic acid | ~0.1 - 0.7 |
| 1-(2-Nitrophenyl)ethyl phosphate (B84403) ("caged" phosphate) | Non-ionic (Nitrobenzyl) | Intramolecular rearrangement | Phosphoric acid (released from substrate) | ~0.5 - 0.6 researchgate.net |
| Aryl Tosylates (general) | Non-ionic (Sulfonate Ester) | ArO-S bond cleavage | p-Toluenesulfonic acid | Variable, substituent dependent acs.org |
| p-Nitrophenyl p-toluenesulfonate | Non-ionic (Sulfonate Ester) | ArO-S bond cleavage (competes with deactivation) | p-Toluenesulfonic acid | Low/Inefficient acs.org |
Computational and Theoretical Investigations of P Toluenesulfonic Acid, O Nitrophenyl Ester
Density Functional Theory (DFT) Studies
Density Functional Theory has become a powerful tool for investigating the properties of organic molecules. For p-Toluenesulfonic acid, o-nitrophenyl ester, DFT calculations offer a detailed picture of its electronic and structural characteristics. Studies on its constituent parts, such as p-toluenesulfonic acid (p-TSA) and nitrophenyl derivatives, provide a strong basis for understanding the complete molecule. researchgate.netresearchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is the first step in computationally characterizing a molecule. researchgate.net This process determines the lowest energy three-dimensional arrangement of atoms. For this compound, the optimized structure would detail the bond lengths, bond angles, and dihedral angles that define its conformation.
Table 1: Representative Bond Parameters from DFT Studies on Related Compounds
| Parameter | Functional Group Moiety | Typical Value |
| C-S Bond Length | p-Toluenesulfonate | ~1.78 Å |
| S=O Bond Length | p-Toluenesulfonate | ~1.45 Å |
| C-N Bond Length | o-Nitrophenyl | ~1.47 Å |
| N=O Bond Length | o-Nitrophenyl | ~1.23 Å |
| C-O-S Bond Angle | Ester Linkage | ~118-120° |
Note: These values are illustrative and derived from computational studies on molecules containing similar functional groups. The exact parameters for the title compound would require specific calculations.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm molecular structure. researchgate.net Harmonic vibrational frequency calculations performed on the optimized geometry yield the frequencies and intensities of the vibrational modes.
For this compound, the predicted spectrum would feature characteristic peaks corresponding to its functional groups:
SO₂ Group: Strong symmetric and antisymmetric stretching vibrations.
NO₂ Group: Distinct symmetric and antisymmetric stretching modes.
Aromatic Rings: C-H stretching, C=C stretching, and various bending modes.
Ester Linkage: C-O and S-O stretching vibrations.
Studies on p-TSA have successfully assigned its vibrational modes using DFT, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This same methodology can be applied to predict the spectrum of the o-nitrophenyl ester, aiding in its experimental identification and structural confirmation.
Table 2: Predicted Vibrational Frequencies for Key Modes in Related Moieties
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric SO₂ Stretch | p-Toluenesulfonate | ~1350-1400 |
| Symmetric SO₂ Stretch | p-Toluenesulfonate | ~1150-1200 |
| Asymmetric NO₂ Stretch | o-Nitrophenyl | ~1520-1560 |
| Symmetric NO₂ Stretch | o-Nitrophenyl | ~1340-1380 |
| C-O Ester Stretch | Ester Linkage | ~1190-1220 |
Note: These are typical frequency ranges obtained from DFT calculations on similar compounds.
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the FMO analysis would likely show:
HOMO: Delocalized primarily over the p-toluenesulfonate moiety, particularly the toluene (B28343) ring, which is the more electron-rich part of the molecule.
LUMO: Concentrated on the electron-deficient o-nitrophenyl ring, due to the strong electron-withdrawing effect of the nitro group.
A small HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. researchgate.net From the FMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a quantitative basis for predicting its behavior in chemical reactions. researchgate.net
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Measures the ability to accept electrons. |
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. nih.gov
For this compound, an MD simulation could provide insights into:
Conformational Dynamics: How the molecule flexes and changes shape over time in solution.
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule and the nature of the hydrogen bonding.
Transport Properties: Predicting properties like diffusion coefficients.
While specific MD studies on this ester are not widely available, simulations on related compounds like p-nitrophenol and alkylsulfonic acids have been performed to understand their behavior in aqueous solutions, including reaction pathways and the role of solvent clusters. nih.govpku.edu.cn Such studies are crucial for understanding reaction mechanisms in a realistic solvent environment.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.
Transition State Analysis for Key Reactions
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states using DFT is a key aspect of mechanistic studies. acs.org
For this compound, a primary reaction of interest is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the o-nitrophenoxide leaving group. Computational analysis of this reaction would involve:
Locating the Transition State Structure: This is a saddle point on the potential energy surface.
Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Analyzing Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Theoretical studies on the cyclization of O-tosyl compounds and the solvolysis of other tosylates have successfully used this approach to determine energy barriers and explain experimental observations, such as reaction rates and stereochemical outcomes. acs.orgresearchgate.net This type of analysis could clarify whether a reaction involving this compound proceeds through a concerted or a stepwise mechanism.
Solvation Effects on Reactivity
While specific computational studies detailing the solvation effects on the reactivity of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established principles of solvent effects on nucleophilic aromatic substitution (SNAr) reactions, a class to which the reactions of this ester belong. The reactivity of nitrophenyl sulfonates is significantly modulated by the surrounding solvent medium, which can influence reaction rates by several orders of magnitude.
Polar aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally observed to accelerate SNAr reactions. This is attributed to their ability to solvate the cation of the nucleophile (if present as a salt) while leaving the anion relatively "naked" and thus more nucleophilic. Furthermore, these solvents, with their significant dipole moments, can effectively stabilize the charge-delocalized Meisenheimer complex.
Computational models, such as those employing density functional theory (DFT), are powerful tools for dissecting these solvent-solute interactions. Such studies on analogous systems often reveal that the presence of explicit solvent molecules in the computational model is crucial for accurately predicting reaction barriers. These models can quantify the energetic contributions of hydrogen bonding and dielectric stabilization, providing a molecular-level picture of the solvent's role. For instance, computational investigations on similar nitrophenyl esters have demonstrated that the inclusion of just a few explicit solvent molecules can significantly alter the calculated activation energies.
The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of this compound in SNAr reactions.
| Solvent Class | Dielectric Constant | Hydrogen Bonding Ability | Expected Effect on SNAr Rate | Rationale |
| Nonpolar | Low | None | Very Slow | Poor stabilization of the charged Meisenheimer intermediate. |
| Polar Aprotic | High | H-bond acceptor only | Significant Rate Acceleration | Strong stabilization of the transition state; minimal solvation of the anionic nucleophile. |
| Polar Protic | High | H-bond donor and acceptor | Variable; often slower than aprotic | Stabilization of the transition state is counteracted by strong solvation and deactivation of the nucleophile. |
It is important to note that these are general trends, and the specific reactivity in a given solvent will also depend on the nature of the nucleophile and the precise reaction conditions.
Crystal Engineering and Supramolecular Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. In the case of this compound, crystal engineering principles allow for an understanding of how non-covalent interactions guide the formation of its three-dimensional crystalline lattice. The crystal structure of 2-nitrophenyl 4-methylbenzenesulfonate (B104242) has been determined by X-ray crystallography, and its details are accessible through the Cambridge Structural Database (CSD identifier: 262466).
The molecular structure features a toluenesulfonate (B8598656) group and an o-nitrophenyl group, both of which possess functionalities capable of participating in a variety of supramolecular interactions. These include hydrogen bonds, π-π stacking, and other weaker van der Waals forces.
Furthermore, the aromatic rings of the tolyl and nitrophenyl groups are involved in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. The specific geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) is crucial in determining the packing efficiency and the resulting crystal morphology. Studies on analogous compounds, such as 4-nitrophenyl 4-toluenesulfonate, have shown that C—H···π interactions and van der Waals forces also contribute to the supramolecular assembly.
The interplay of these various non-covalent interactions results in a well-defined, three-dimensional supramolecular architecture. The following table provides a summary of the key crystallographic and supramolecular interaction data for this compound and a related compound for comparison.
| Parameter | This compound | p-Toluenesulfonic acid, p-nitrophenyl ester |
| CSD Reference Code | 262466 | Not specified in provided context |
| Crystal System | Orthorhombic | Not specified in provided context |
| Space Group | P212121 | Not specified in provided context |
| Key Intermolecular Interactions | C—H···O hydrogen bonds, π-π stacking | C—H···O, C—H···π, van der Waals interactions |
The study of these supramolecular interactions is not merely of academic interest. A thorough understanding of the crystal packing can have significant implications for the material's physical properties, such as its melting point, solubility, and mechanical strength. This knowledge is fundamental to the field of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties based on a predictable control of their supramolecular assembly.
Comparative Studies and Future Research Directions
Comparison with p-Toluenesulfonic Acid, p-Nitrophenyl Ester and m-Nitrophenyl Ester
The reactivity and utility of p-toluenesulfonic acid, o-nitrophenyl ester as a chemical reagent are best understood through a comparative analysis with its regioisomers, the p-nitrophenyl and m-nitrophenyl esters. The position of the nitro group on the phenyl ring significantly influences the electronic and steric environment of the ester, which in turn dictates its reactivity and potential applications.
The electronic effects of the nitro group are paramount in determining the reactivity of these esters. The nitro group is strongly electron-withdrawing, a property that is most pronounced when it is in the ortho or para position relative to the sulfonate ester linkage. This is due to the combined influence of its negative inductive (-I) and negative resonance (-M or -R) effects.
In the case of the p-nitrophenyl ester , the nitro group's electron-withdrawing resonance effect significantly stabilizes the resulting p-nitrophenoxide anion upon nucleophilic attack. This stabilization makes the p-nitrophenoxide a better leaving group, rendering the p-nitrophenyl ester a highly reactive electrophile.
For the o-nitrophenyl ester , the nitro group also exerts strong -I and -M effects. However, its close proximity to the reaction center introduces steric hindrance, which can modulate its reactivity. While the electronic effects enhance reactivity, steric hindrance from the ortho-nitro group can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to the para-isomer, depending on the nature of the nucleophile and reaction conditions.
The m-nitrophenyl ester presents a different electronic scenario. The nitro group at the meta position can only exert its electron-withdrawing inductive effect (-I) on the reaction center. The resonance effect does not extend to the meta position. Consequently, the stabilization of the resulting m-nitrophenoxide anion is less pronounced than that of the ortho and para isomers. This reduced stabilization of the leaving group generally translates to lower reactivity for the m-nitrophenyl ester compared to its o- and p-counterparts.
These differences in reactivity directly impact their applications. The high reactivity of the p-nitrophenyl ester makes it a common reagent in organic synthesis for introducing the tosyl group or for use in situations requiring a good leaving group. The o-nitrophenyl ester, with its potentially moderated reactivity and distinct steric environment, could find use in applications requiring more nuanced control over reaction kinetics or in the design of specific molecular probes. The lower reactivity of the m-nitrophenyl ester might be advantageous in situations where a less labile tosylate is required.
The ability of the nitrophenoxide to depart from the sulfonyl group is a critical factor in the reactivity of these esters. A good leaving group is a weak base, meaning its conjugate acid is strong. The acidity of the corresponding nitrophenols, therefore, provides a direct measure of the leaving group's stability and, by extension, its ability to depart.
The pKa values of the nitrophenols are central to this comparison:
| Compound | pKa |
| o-Nitrophenol | 7.23 |
| m-Nitrophenol | 8.35 |
| p-Nitrophenol | 7.15 |
Note: pKa values can vary slightly depending on the source and experimental conditions.
From the table, it is evident that p-nitrophenol and o-nitrophenol are significantly more acidic than m-nitrophenol. This indicates that the p-nitrophenoxide and o-nitrophenoxide anions are weaker bases and therefore better leaving groups than the m-nitrophenoxide anion. The strong electron-withdrawing resonance effect of the nitro group in the ortho and para positions is responsible for the increased acidity of the corresponding phenols, as it delocalizes the negative charge of the phenoxide ion, stabilizing it. pearson.compearson.comquora.com
Between the o- and p-isomers, the pKa values are very similar, suggesting their leaving group abilities are comparable from an electronic standpoint. However, the slightly lower pKa of p-nitrophenol suggests that the p-nitrophenoxide is a marginally better leaving group. The slightly higher pKa of o-nitrophenol can be attributed to intramolecular hydrogen bonding between the ortho-nitro group and the hydroxyl group, which can slightly destabilize the phenoxide ion. quora.com
A kinetic study on the alkaline hydrolysis of substituted phenyl tosylates provides experimental evidence for the influence of the nitro group's position on reactivity. The second-order rate constants for the hydrolysis of o-nitro and p-nitrophenyl tosylates in aqueous solution demonstrate that both are highly reactive, with the p-nitro isomer generally showing a slightly higher rate of hydrolysis, consistent with it having a slightly better leaving group. cas.cz
Comparison with Other Aryl Sulfonate Esters and Related Leaving Groups
The utility of this compound can be further contextualized by comparing it to other common aryl sulfonate esters and related leaving groups. Aryl sulfonates are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions.
Compared to a simple phenyl p-toluenesulfonate , the introduction of a nitro group in the ortho position significantly enhances the leaving group ability of the phenoxide. This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the departing phenoxide ion.
Other electron-withdrawing substituents, such as cyano (-CN) or halo (-F, -Cl) groups, on the phenyl ring of the leaving group also enhance its ability to depart, but generally to a lesser extent than a nitro group, particularly when the nitro group is in the ortho or para position where it can exert a resonance effect.
Advancements in Catalytic Methods for its Use
While p-toluenesulfonic acid itself is a widely used acid catalyst in a vast array of organic transformations, the application of its o-nitrophenyl ester as a catalyst is not a primary area of research. cas.cz Instead, this compound is typically employed as a reagent, specifically as an electrophile that delivers the tosyl group or as a substrate with a good leaving group.
However, advancements in catalysis can impact the use of this compound. For instance, the development of more efficient nucleophilic catalysis could enable reactions involving this ester to proceed under milder conditions or with higher selectivity. Phase-transfer catalysis could be employed to facilitate reactions between the organic-soluble o-nitrophenyl tosylate and water-soluble nucleophiles.
Furthermore, enzymatic catalysis could offer highly selective transformations of substrates containing the o-nitrophenyl sulfonate moiety. Biocatalysts could potentially differentiate between regioisomeric sulfonate esters or catalyze reactions at other parts of the molecule while leaving the sulfonate group intact for subsequent transformations.
Emerging Applications in Materials Science or Chemical Biology
The specific properties of this compound suggest potential applications in the interdisciplinary fields of materials science and chemical biology.
In materials science , aryl sulfonate esters can be used in the synthesis of polymers. pageplace.de The o-nitrophenyl tosylate could be investigated as a monomer or initiator in polymerization reactions. The presence of the nitro group could impart specific electronic or optical properties to the resulting polymer. For instance, polymers containing nitroaromatic moieties are known to have applications in nonlinear optics and as energetic materials.
In chemical biology , the reactivity of the o-nitrophenyl sulfonate could be harnessed for the development of chemical probes or bioconjugation reagents . nih.govnih.gov A molecule containing this ester could be designed to react with a specific nucleophilic residue in a biomolecule, thereby attaching a "tag" or a reporter group. The reactivity of the ester could be tuned by the ortho-nitro group to achieve a desired reaction rate under physiological conditions. For example, o-nitrophenyl-β-galactoside (ONPG) is a well-known chromogenic substrate used to detect β-galactosidase activity, where the cleavage of the glycosidic bond releases the colored o-nitrophenol. wikipedia.org By analogy, o-nitrophenyl tosylate could be explored as a component in probes that release a detectable signal upon reaction.
The development of "clickable" reagents for bioorthogonal chemistry is another promising avenue. While not a traditional "click" reaction, the specific reactivity of the o-nitrophenyl sulfonate could be exploited in carefully designed systems for the selective labeling of biological macromolecules.
Q & A
Q. What is the mechanistic role of p-toluenesulfonic acid (PTSA) in esterification reactions involving o-nitrophenyl esters?
PTSA acts as a Brønsted acid catalyst by protonating the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol (e.g., o-nitrophenol). The reaction proceeds through:
Protonation of the carbonyl group.
Nucleophilic attack by the alcohol to form a tetrahedral intermediate.
Proton transfer and elimination of water.
Deprotonation to yield the ester .
This mechanism is critical for designing efficient ester syntheses, particularly for sterically hindered substrates like o-nitrophenyl esters.
Q. How does PTSA compare to sulfuric acid as a catalyst in synthesizing o-nitrophenyl esters?
PTSA offers advantages in controlled acid strength and reduced side reactions (e.g., sulfonation or oxidation). For example, in the synthesis of Methyl 3-(2-hydroxyphenyl)prop-2-enoate, PTSA under reflux conditions achieves higher yields (85% with methanol) compared to sulfuric acid, which may degrade acid-sensitive substrates . Key parameters include:
- Catalyst loading (1–5 mol%).
- Reaction temperature (60–80°C).
- Solvent polarity (polar aprotic solvents like THF enhance reactivity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the synthesis of o-nitrophenyl esters using PTSA?
Optimization involves a D-optimal experimental design to balance variables:
- Molar ratios : A 1.5:1 alcohol-to-acid ratio minimizes unreacted starting material.
- Catalyst loading : 2–3 wt% of PTSA maximizes yield without promoting side reactions (e.g., hydrolysis) .
- Temperature : 60–80°C ensures equilibrium shifts toward ester formation.
- Reaction time : 4–6 hours under reflux .
Continuous flow systems with solid acid catalysts (e.g., PTSA immobilized on silica) improve scalability and reduce purification steps .
Q. How should researchers address contradictory data on the stability of o-nitrophenyl esters under acidic conditions?
Conflicting reports arise from variations in acid concentration and solvent systems. For instance:
- Low acid concentrations (<1 M PTSA in benzene) stabilize esters by avoiding hydrolysis .
- High acid concentrations (>2 M) or protic solvents (e.g., water) trigger ester cleavage via nucleophilic attack on the sulfonate group .
Methodological solutions include: - Monitoring reaction progress via TLC or NMR to detect hydrolysis by-products.
- Using anhydrous solvents (e.g., toluene with molecular sieves) to suppress water .
Q. What side reactions are prevalent in PTSA-catalyzed esterifications, and how can they be mitigated?
Common side reactions include:
- Hydrolysis : Catalyzed by residual water, leading to carboxylic acid regeneration. Mitigation: Azeotropic water removal (e.g., xylene co-solvent) .
- Transesterification : Occurs with excess alcohol. Mitigation: Use stoichiometric alcohol and avoid prolonged heating .
- Sulfonate group displacement : o-Nitrophenyl esters may undergo nucleophilic aromatic substitution. Mitigation: Lower reaction temperatures (≤80°C) .
Q. What challenges arise in achieving stereoselectivity with PTSA in asymmetric ester syntheses?
PTSA, as an achiral catalyst, produces racemic mixtures in desymmetrization reactions. For enantioselective synthesis, chiral Brønsted acids (e.g., TRIP catalyst) are required. Key limitations of PTSA include:
- Inability to form hydrogen-bonding networks with substrates to induce chiral environments.
- Competing racemic pathways in cyclization reactions .
Q. How does the stability of o-nitrophenyl esters vary under different catalytic conditions?
Stability depends on:
- Acid strength : PTSA (pKa ~ -2) is less corrosive than H₂SO₄ (pKa ~ -3), reducing ester degradation .
- Thermal conditions : Esters decompose above 120°C. Stability is enhanced by electron-withdrawing groups (e.g., nitro group) .
- Solvent effects : Non-polar solvents (e.g., benzene) stabilize esters by minimizing proton exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
